2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

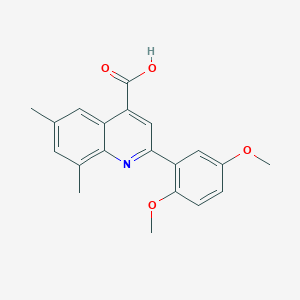

2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative featuring a carboxylic acid group at position 4, a 2,5-dimethoxyphenyl substituent at position 2, and methyl groups at positions 6 and 8 of the quinoline core. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, similar to related quinoline derivatives described in the literature .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-11-7-12(2)19-14(8-11)15(20(22)23)10-17(21-19)16-9-13(24-3)5-6-18(16)25-4/h5-10H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQWKEJKMPVOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial actions.

Mode of Action

The exact mode of action of 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Based on the known actions of similar compounds, it could potentially interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities

Biological Activity

2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. Its unique structure combines a quinoline core with methoxy and carboxylic acid functionalities, which may enhance its interaction with biological targets.

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.37 g/mol

- CAS Number : 897554-62-0

Anticancer Properties

Recent studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.5 | Disruption of mitochondrial function |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. A study focusing on the antimicrobial activity of quinoline compounds indicated that similar structures can inhibit bacterial growth effectively.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound's ability to inhibit microbial growth suggests its potential as an antimicrobial agent, particularly against resistant strains .

The mechanisms underlying the biological activity of this compound are believed to involve:

- Inhibition of Enzymatic Pathways : Quinoline derivatives often act as inhibitors of key enzymes involved in cellular processes, such as topoisomerases and kinases.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways by modulating the production of ROS, which can lead to cell death in cancer cells .

- Interference with DNA Replication : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Study on Anticancer Activity

In a recent study published in Cancer Letters, researchers evaluated the effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound exhibited promising anticancer activity with a significant reduction in cell viability across multiple cancer types .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of quinoline derivatives against clinical isolates. The results highlighted that this specific compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Research Findings and Limitations

Biological Activity: No direct studies on the target compound are cited. However, amino-substituted quinolines (e.g., 4k, 4l) are often explored for antimicrobial or anticancer activity, suggesting the target’s carboxylic acid group could modulate such effects .

Structural Insights: The dimethoxyphenyl moiety is also present in psychedelic phenethylamines (e.g., 25H-NBOH), though its role in quinolines remains unexplored .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Doebner reaction, starting with aniline derivatives and substituted benzaldehydes. Key steps include cyclization under acidic conditions (e.g., HCl/ethanol at 90°C for 3 hours) and hydrolysis of ester intermediates using NaOH/CH₃OH (86.5% yield reported for analogous quinoline-4-carboxylic acids) . Microwave-assisted methods may reduce reaction times (e.g., 15–30 minutes) and improve yields by 10–15% compared to conventional heating .

Q. How is the structural integrity of this compound verified during synthesis?

- Methodological Answer : Characterization involves:

- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline ring at δ 7.5–8.5 ppm) .

- HRMS : For molecular ion validation (e.g., [M+H]+ at m/z corresponding to C₂₀H₁₉NO₅) .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O–H stretch (~2500–3300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight containers at room temperature, away from moisture and ignition sources .

- Spill Management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the quinoline ring formation?

- Methodological Answer :

- Catalyst Screening : PdCl₂(PPh₃)₂ or InCl₃ improves cross-coupling efficiency for aryl groups at the 2-position .

- Solvent Effects : Diphenyl ether at reflux (boiling point ~259°C) enhances cyclization rates compared to lower-boiling solvents .

- Temperature Gradients : Stepwise heating (e.g., 90°C → 120°C) minimizes side products like decarboxylated derivatives .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound and its analogs?

- Methodological Answer :

- Substitution Patterns :

- 2,5-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability .

- 6,8-Dimethyl : Reduces metabolic degradation (methyl groups block cytochrome P450 oxidation) .

- Biological Data : Analogous 2-phenylquinoline-4-carboxylic acids show MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .

Q. Which analytical methods resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- HPLC-PDA : Quantifies purity (>95%) and detects degradation products under accelerated stability conditions (40°C/75% RH) .

- DSC/TGA : Identifies melting points (~220–225°C) and thermal decomposition profiles .

- pH-Dependent Solubility : Solubility increases in alkaline buffers (pH >8) due to deprotonation of the carboxylic acid group .

Q. What mechanistic hypotheses explain its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

- Methodological Answer :

- Target Engagement : Quinoline-4-carboxylic acids inhibit DNA gyrase by binding to the ATPase domain, disrupting supercoiling .

- Efflux Pump Inhibition : Methyl/methoxy substituents reduce interaction with NorA efflux pumps, enhancing intracellular accumulation .

Q. How do computational models predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction :

- LogP : ~3.5 (moderate lipophilicity; ideal for oral bioavailability) .

- TPSA : ~80 Ų (suggests moderate blood-brain barrier penetration) .

- Molecular Docking : Carboxylic acid group forms hydrogen bonds with gyrase B subunit (PDB: 1KZN) .

Key Research Gaps

- Stability in Biological Matrices : Limited data on plasma protein binding or half-life in in vivo models.

- Stereochemical Effects : Chirality at the 4-carboxylic acid position remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.